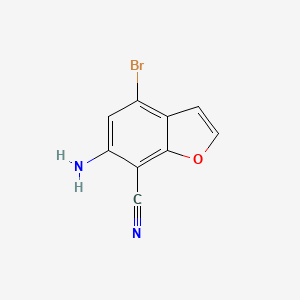

6-Amino-4-bromobenzofuran-7-carbonitrile

Description

Historical Context of Benzofuran (B130515) Synthesis and Discovery

The journey into benzofuran chemistry began in the 19th century. In 1870, Sir William Henry Perkin was the first to report the synthesis of the parent benzofuran ring, which was also known as coumarone. nih.govacs.org His initial synthesis started from coumarin. Early methods also involved the dry distillation of mucic acid by Scheele and co-workers, which yielded the first furan (B31954) derivative, pyromucic acid (furan-2-carboxylic acid). Furan itself was later isolated from pinewood. These foundational discoveries paved the way for extensive exploration into the synthesis and properties of benzofuran and its derivatives.

Significance of Substituted Benzofuran Derivatives in Chemical Science

The true significance of the benzofuran nucleus lies in its substituted derivatives, which are integral to multiple scientific disciplines. nih.gov The addition of various functional groups to the benzofuran core results in compounds with unique structural features and potent therapeutic potential. nih.gov

In medicinal chemistry, benzofuran derivatives are recognized for a wide spectrum of biological activities. nih.govwisdomlib.org These include antimicrobial, anticancer, antiviral, antifungal, antioxidant, anti-inflammatory, and anti-psychotic properties. nih.govwisdomlib.orgnih.gov This diverse pharmacological profile has made the benzofuran scaffold a privileged structure in drug discovery. nih.gov A number of clinically approved drugs incorporate this heterocyclic system, demonstrating its therapeutic value. nih.govacs.org

Beyond pharmaceuticals, benzofuran derivatives have found applications in materials science. They serve as building blocks for the synthesis of various polymers, such as polyamides, polyarylates, and polyesters, and are used in the creation of industrial dyes and dyes for solar cells. nih.govresearchgate.net

Table 1: Examples of Clinically Used Benzofuran-Based Drugs

| Drug Name | Therapeutic Use |

| Amiodarone | Antiarrhythmic agent for heart rhythm disorders. nih.govacs.org |

| Dronedarone | Antiarrhythmic agent for heart rhythm disorders. nih.govacs.org |

| Saprisartan | Antihypertensive agent. nih.govacs.org |

| Benzbromarone | Uricosuric agent for the treatment of gout. nih.govacs.org |

| Methoxsalen | Used in combination with UVA radiation for psoriasis. nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Current Research Trends in Benzofuran Chemistry

Contemporary research in benzofuran chemistry is vibrant and focused on the development of novel, efficient, and sustainable synthetic methodologies. nih.govacs.org A significant trend is the use of transition-metal catalysis—employing metals like palladium, copper, and ruthenium—to construct the benzofuran core and introduce functional groups. nih.govacs.org These catalytic strategies often allow for more direct and atom-economical routes to complex derivatives.

Another major area of focus is the C-H functionalization of the benzofuran ring. bohrium.com This approach allows for the direct modification of carbon-hydrogen bonds, providing a powerful tool for creating libraries of analogues for structure-activity relationship (SAR) studies in drug development. bohrium.com Researchers are also increasingly exploring "green" chemistry principles, developing one-pot syntheses and using environmentally benign solvents to reduce the environmental impact of chemical processes. acs.org The synthesis of complex, polycyclic benzofuran derivatives, often inspired by natural products, continues to be a challenging and active area of investigation. nih.gov

Positioning of 6-Amino-4-bromobenzofuran-7-carbonitrile within Contemporary Chemical Research

The compound this compound is a polysubstituted benzofuran derivative. While specific, in-depth research focusing solely on this molecule is not widely published in top-tier journals, its structure provides clear indications of its role and importance in modern chemical research. It is best understood as a versatile synthetic intermediate or building block for the construction of more complex, potentially bioactive molecules.

The strategic placement of three distinct functional groups—an amino (-NH2), a bromo (-Br), and a carbonitrile (-CN)—on the benzofuran core makes this compound a highly valuable precursor. Each of these groups can be selectively targeted for a variety of chemical transformations:

The amino group can undergo acylation, alkylation, or diazotization, allowing for the introduction of a wide range of substituents or the formation of other heterocyclic rings.

The bromo group is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds.

The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions.

The synthesis of related structures, such as benzo[b]furan-6-carbonitrile, has been investigated as a route to key intermediates for medicinal chemistry programs, underscoring the value of the cyanobenzofuran motif. nih.govresearchgate.net Therefore, this compound is positioned as a key intermediate, enabling chemists to rapidly assemble libraries of complex benzofuran derivatives for screening in drug discovery and materials science applications.

Table 2: Properties of this compound

| Property | Value |

| Chemical Formula | C9H5BrN2O |

| CAS Number | 2638502-56-2 chemicalbook.com |

| Molecular Weight | 253.06 g/mol |

| Key Functional Groups | Amino, Bromo, Carbonitrile, Benzofuran Core |

Data for molecular weight is calculated based on the chemical formula.

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrN2O |

|---|---|

Molecular Weight |

237.05 g/mol |

IUPAC Name |

6-amino-4-bromo-1-benzofuran-7-carbonitrile |

InChI |

InChI=1S/C9H5BrN2O/c10-7-3-8(12)6(4-11)9-5(7)1-2-13-9/h1-3H,12H2 |

InChI Key |

LMLCSALDZWYEOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC2=C(C(=CC(=C21)Br)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Amino 4 Bromobenzofuran 7 Carbonitrile

Retrosynthetic Analysis and Strategic Disconnections for the Benzofuran (B130515) Core

A retrosynthetic analysis of 6-Amino-4-bromobenzofuran-7-carbonitrile reveals several potential disconnections to simplify the target molecule into readily available starting materials. The most common strategies for the formation of the benzofuran core involve the disconnection of one of the C-O or C-C bonds of the furan (B31954) ring.

One logical disconnection is the C(2)-C(3) bond, leading back to a substituted 2-alkynylphenol. This approach is widely used and forms the basis for several cyclization strategies. A second key disconnection can be made at the C(7a)-O bond, which would suggest a strategy involving the formation of the ether linkage followed by cyclization.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Intermediate(s) | Precursors |

| This compound | 2-Alkynyl-5-amino-3-bromo-6-cyanophenol | Substituted phenols, terminal alkynes |

| Substituted o-halophenol and a terminal alkyne |

This analysis highlights the importance of synthesizing appropriately functionalized phenol (B47542) and alkyne precursors.

Precursor Synthesis and Functionalization for this compound Construction

The synthesis of the key precursors is critical for the successful construction of the target molecule. A potential starting material is a commercially available substituted phenol, which can be functionalized through a series of electrophilic aromatic substitution reactions.

For instance, a plausible route could commence with a substituted aminophenol, which is then subjected to bromination and cyanation. The sequence of these functionalization steps is crucial to control the regioselectivity of the substitutions. The amino group, being an activating group, will direct ortho- and para-substitution, while the bromo and cyano groups are deactivating.

Cyclization Reactions for Benzofuran Ring Formation

The formation of the benzofuran ring is the cornerstone of the synthesis. Both intramolecular and intermolecular approaches can be envisioned.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy that often proceeds with high efficiency. A common method involves the cyclization of a 2-alkynylphenol derivative. This can be achieved under various conditions, including acid-catalyzed cyclization or metal-catalyzed processes. wuxiapptec.com For the synthesis of this compound, a suitably substituted 2-alkynylphenol would be required.

Another intramolecular approach is the cyclization of an o-allylphenol, which can be isomerized to a propenylphenol and then oxidatively cyclized. However, the synthesis of the requisite polysubstituted allylphenol for this specific target could be complex.

Intermolecular Cyclization Approaches

Intermolecular strategies typically involve the reaction of two different components to form the benzofuran ring in a single step or a one-pot sequence. One such approach is the coupling of an o-halophenol with a terminal alkyne, followed by in situ cyclization. This method is particularly attractive as it allows for the convergent assembly of the benzofuran core.

Transition Metal-Catalyzed Synthetic Strategies

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including benzofurans. nih.gov These methods offer high efficiency, functional group tolerance, and regioselectivity.

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

The Sonogashira coupling reaction is a cornerstone of benzofuran synthesis. rsc.orgresearchgate.net It involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. In the context of this compound synthesis, a key step could be the Sonogashira coupling of a substituted o-iodophenol with a suitable terminal alkyne. The resulting 2-alkynylphenol can then undergo a subsequent cyclization reaction to furnish the benzofuran ring. nih.govresearchgate.net

The Heck reaction, another powerful palladium-catalyzed C-C bond-forming reaction, can also be employed. This could involve the intramolecular cyclization of a vinyl-substituted o-halophenol.

A representative reaction scheme utilizing a Sonogashira coupling followed by cyclization is presented below:

Reaction Scheme: Sonogashira Coupling and Cyclization

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| Substituted o-iodophenol | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 2-Alkynylphenol intermediate |

| 2-Alkynylphenol intermediate | Base or metal catalyst | This compound |

This two-step, one-pot procedure is an efficient method for the synthesis of substituted benzofurans. rsc.org The choice of catalyst, ligands, base, and solvent is critical for optimizing the yield and purity of the final product.

Copper-Mediated Coupling and Cyclization Methods

Copper catalysis has emerged as a cost-effective and efficient alternative to palladium in the synthesis of benzofurans. These methods typically involve the formation of a key C–O bond to construct the furan ring. A particularly relevant strategy is the intramolecular cyclization of substituted 2-ethynylphenols. nih.gov A synthesis for the closely related benzo[b]furan-6-carbonitrile has been developed utilizing a copper-catalyzed heteroannulation. nih.govresearchgate.net In this procedure, an intermediate, 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile, undergoes cyclization in the presence of cuprous iodide (CuI) to form the benzofuran ring. nih.gov This approach could be adapted by starting with a suitably substituted phenol, such as a 2-amino-4-bromo-5-ethynyl-6-hydroxybenzonitrile derivative.

Other powerful copper-mediated methods include the one-pot oxidative annulation of phenols and alkynes. rsc.orgrsc.orgresearchgate.net These reactions can proceed under aerobic conditions, using molecular oxygen as the oxidant, which aligns with green chemistry principles. rsc.org The reaction involves a sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization to yield polysubstituted benzofurans. rsc.org The versatility of these methods suggests that with the appropriate precursors, the this compound framework could be assembled efficiently.

Table 1: Overview of Selected Copper-Mediated Benzofuran Synthesis Methods

| Method | Key Reagents/Catalyst | Substrates | Advantages |

|---|---|---|---|

| Intramolecular Heteroannulation | Cuprous Iodide (CuI) | 2-Ethynylphenols | High regioselectivity, good yields for specific isomers. nih.govresearchgate.net |

| Aerobic Oxidative Cyclization | Copper Catalyst, O₂ | Phenols, Alkynes | One-pot procedure, uses air as an oxidant. rsc.org |

| Dehydrogenative C-O Coupling | Copper Catalyst | 2-Arylphenols | Forms fused-ring systems, high yields. nih.gov |

Nickel-Catalyzed Approaches to Benzofuran Scaffolds

Nickel catalysis provides an affordable and effective platform for constructing benzofuran rings, often through intramolecular C-O bond formation. acs.orgthieme.de A common strategy involves the intramolecular nucleophilic addition of an aryl halide to a ketone, which is activated by the nickel catalyst. organic-chemistry.org Research by Deng and colleagues has shown that various benzofuran derivatives can be obtained in moderate to good yields using a Ni(OTf)₂ catalyst with a 1,10-phenanthroline (B135089) ligand. organic-chemistry.org This method demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the substrates. thieme.deorganic-chemistry.org

Another approach is the nickel-catalyzed intramolecular oxidative cyclization of ortho-alkenyl phenols. nih.gov This reaction uses molecular oxygen as the sole oxidant, avoiding the need for stoichiometric, and often wasteful, chemical oxidants. nih.gov The proposed mechanism involves the formation of an oxa-nickelacycle intermediate, followed by reductive elimination to yield the 3-aryl benzofuran product and regenerate the Ni(0) catalyst. nih.gov The application of these nickel-catalyzed methods to a precursor containing the requisite amino, bromo, and cyano functionalities could provide a direct route to the target molecule.

Table 2: Comparison of Nickel-Catalyzed Benzofuran Synthesis Strategies

| Strategy | Catalyst System | Precursor Type | Key Features |

|---|---|---|---|

| Intramolecular Nucleophilic Addition | Ni(OTf)₂ / 1,10-Phen | Aryl Halide + Aryl Ketone | Good functional group tolerance, moderate yields. organic-chemistry.org |

| Intramolecular Oxidative Cyclization | Ni(II) / PPh₃ / TEMPO | ortho-Alkenyl Phenols | Uses O₂ as the oxidant, forms 3-aryl benzofurans. nih.gov |

Multi-component Reactions for Direct Assembly of the Benzofuran Framework

Multi-component reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. nih.gov This approach is prized for its high atom economy and procedural simplicity. scispace.com Several MCRs have been developed for the synthesis of highly substituted benzofurans.

One notable example is a one-pot, three-component synthesis that combines 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov The reaction proceeds via an initial Sonogashira coupling, followed by an intramolecular cyclization to furnish the benzofuran core in good to excellent yields. nih.gov The use of microwave irradiation can significantly accelerate this process. nih.govnih.gov Another innovative approach describes a five-component reaction that couples a Ugi-azide MCR with an intramolecular cyclization catalyzed by a Pd/Cu system, forming six new bonds in one operationally simple process. While no direct MCR for this compound has been reported, the principles of MCRs could be applied to design a convergent synthesis from simpler, readily available building blocks. researchgate.netnih.govresearchgate.net

Novel and Innovative Synthetic Protocols

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and improved scalability and reproducibility. mtak.hu This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. While specific applications to the target molecule are not documented, the synthesis of heterocyclic scaffolds, including benzofurans, is an active area of research in flow chemistry. mtak.huacs.org The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize impurities. A multi-step continuous flow approach could be envisioned for the synthesis of this compound, potentially integrating several reaction and purification steps into a single, automated process.

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce environmental impact and improve safety. nih.gov In the context of benzofuran synthesis, this includes the use of more environmentally benign catalysts, such as copper and iron instead of palladium, and the use of greener solvents. nih.govacs.orgresearchgate.net For instance, copper-catalyzed benzofuran syntheses have been successfully performed in water, obviating the need for volatile organic solvents. nih.gov Furthermore, the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has been reported for one-pot syntheses of aminobenzofurans. nih.gov The development of gas-solid catalytic routes for producing benzofuran from simple precursors like ethylbenzene (B125841) represents a significant advancement in creating sustainable chemical processes. bohrium.com Integrating these green principles, alongside energy-efficient technologies like MAOS and flow chemistry, is crucial for the sustainable production of complex chemical entities. nih.govsapub.org

Chemoselectivity and Regioselectivity in Synthetic Transformations

The synthesis of a polysubstituted aromatic heterocycle like this compound necessitates careful control over chemoselectivity and regioselectivity to ensure the correct arrangement of functional groups around the benzofuran core. The key challenge lies in directing reactions to the desired positions and preventing unwanted side reactions of the various functional groups present on the precursors.

A plausible synthetic approach would likely involve the construction of the benzofuran ring followed by the introduction or modification of the amino, bromo, and cyano groups. For instance, a common route to benzofurans is the palladium-catalyzed Sonogashira coupling of an iodophenol with a terminal alkyne, followed by an intramolecular cyclization. acs.org

Hypothetical Precursor and Selectivity Considerations:

Let's consider a hypothetical precursor such as 2-bromo-3-hydroxy-4-iodobenzonitrile. In a Sonogashira coupling with an appropriate alkyne, the higher reactivity of the iodine atom compared to the bromine atom under standard palladium catalysis conditions would ensure regioselective coupling at the 4-position.

Further transformations would require careful selection of reagents to achieve chemoselectivity. For example, the introduction of the amino group at the 6-position could be achieved through a nitration reaction followed by reduction. The directing effects of the existing substituents would need to be carefully considered to ensure nitration occurs at the desired position. The bromine atom is an ortho-, para-director, while the cyano group is a meta-director. Their combined influence on the aromatic ring would dictate the regioselectivity of the electrophilic nitration.

Yield Optimization and Scalability Studies for this compound Synthesis

Optimizing the yield and ensuring the scalability of the synthesis of this compound would be crucial for its potential applications. This involves a systematic investigation of reaction parameters and process conditions.

Yield Optimization:

The optimization of reaction yields would involve a multi-parameter approach, focusing on key steps such as the benzofuran ring formation and subsequent functional group interconversions.

Catalyst Screening: For a potential Sonogashira coupling/cyclization step, a variety of palladium catalysts and copper co-catalysts would be screened to identify the most efficient system. acs.org Ligand choice for the palladium catalyst can significantly impact yield and reaction kinetics.

Solvent and Base Selection: The choice of solvent and base is critical. Aprotic polar solvents like DMF or NMP are often used, and the strength and type of base (e.g., organic amines vs. inorganic carbonates) can influence the reaction rate and side product formation.

Temperature and Reaction Time: Optimization of temperature and reaction time is essential to drive the reaction to completion while minimizing decomposition of starting materials and products.

Below is a hypothetical data table illustrating potential optimization studies for a key reaction step.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | PPh₃ | Et₃N | DMF | 80 | 12 | 65 |

| 2 | PdCl₂(PPh₃)₂ (5) | PPh₃ | K₂CO₃ | Acetonitrile | 100 | 8 | 72 |

| 3 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Dioxane | 110 | 6 | 85 |

| 4 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Toluene | 100 | 10 | 88 |

Scalability Studies:

Scaling up the synthesis from laboratory to industrial production presents several challenges that need to be addressed.

Reagent Cost and Availability: The cost and availability of starting materials and reagents are primary considerations for a scalable process.

Process Safety: A thorough safety assessment of all reaction steps is necessary. This includes identifying potential exothermic events, hazardous byproducts, and ensuring proper handling of toxic or flammable reagents.

Work-up and Purification: The purification method must be efficient and scalable. While chromatography is common in the lab, crystallization or distillation are often preferred on a larger scale due to cost and throughput.

Waste Management: The environmental impact of the process must be considered, and a strategy for managing and minimizing waste streams needs to be developed.

A successful scale-up would likely involve transitioning from batch to continuous flow processing for key steps, which can offer better control over reaction parameters and improved safety.

Derivatization and Structural Modification Strategies of 6 Amino 4 Bromobenzofuran 7 Carbonitrile

Functional Group Interconversions at the Amino Position (C-6)

The amino group at the C-6 position of 6-Amino-4-bromobenzofuran-7-carbonitrile serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse substituents and the formation of new chemical linkages.

Acylation, Alkylation, and Arylation Reactions

The primary amino group readily undergoes acylation, alkylation, and arylation reactions, providing access to a wide range of N-substituted derivatives.

Acylation reactions with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yield the corresponding amides. For instance, treatment with acetyl chloride would produce 6-acetylamino-4-bromobenzofuran-7-carbonitrile. These reactions are typically high-yielding and allow for the introduction of various acyl groups, thereby modifying the electronic and steric properties of the molecule.

Alkylation of the amino group can be achieved using alkyl halides. The reaction generally requires a base to deprotonate the amine, facilitating nucleophilic attack on the alkyl halide. However, overalkylation to form secondary and tertiary amines can be a competing process. The choice of reaction conditions, including the solvent, base, and temperature, is crucial for controlling the degree of alkylation.

Arylation of the 6-amino group can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgbeilstein-journals.orgmit.edubeilstein-journals.orgresearchgate.net This powerful method allows for the formation of a carbon-nitrogen bond between the aminobenzofuran and an aryl halide or triflate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The specific choice of ligand and reaction conditions is critical for achieving high yields and can be tailored to the specific arylating agent used. This strategy opens up avenues to synthesize a vast library of N-aryl derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Key Considerations |

|---|---|---|---|

| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | N-Acyl-6-aminobenzofuran derivatives | Generally high yielding; allows introduction of various functional groups. |

| Alkylation | Alkyl halide, base | N-Alkyl-6-aminobenzofuran derivatives | Potential for overalkylation; requires careful control of reaction conditions. |

| Arylation (Buchwald-Hartwig) | Aryl halide/triflate, Palladium catalyst, phosphine ligand, base | N-Aryl-6-aminobenzofuran derivatives | Versatile method for a wide range of aryl groups; ligand choice is critical. wikipedia.orgbeilstein-journals.orgmit.edubeilstein-journals.orgresearchgate.net |

Diazotization and Subsequent Transformations

The amino group at C-6 can be converted into a diazonium salt, which is a highly versatile intermediate for a range of functional group transformations. Diazotization is typically achieved by treating the aminobenzofuran with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org The resulting diazonium salt is often unstable and is used immediately in subsequent reactions.

One of the most important applications of diazonium salts is the Sandmeyer reaction , which allows for the replacement of the diazonium group with a variety of nucleophiles, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups, using a copper(I) salt as a catalyst. wikipedia.orgnih.govmasterorganicchemistry.comorganic-chemistry.orgnih.gov For example, treatment of the diazonium salt of this compound with copper(I) bromide would yield 4,6-dibromobenzofuran-7-carbonitrile. This reaction provides a powerful tool for introducing a wide array of substituents at the C-6 position that are not easily accessible through other synthetic routes.

Substitution and Functionalization at the Bromine Position (C-4)

The bromine atom at the C-4 position is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig)

The C-4 bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the benzofuran (B130515) core and a variety of organoboron reagents, such as boronic acids and boronate esters. nih.govresearchgate.netmdpi.com This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

The Stille coupling utilizes organotin reagents as the coupling partners. nih.govnih.govnih.gov While organotin compounds are toxic, the Stille reaction is often highly efficient and tolerant of a wide array of functional groups.

The Sonogashira coupling allows for the direct introduction of an alkyne moiety at the C-4 position by coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgnih.govresearchgate.net This reaction is invaluable for the synthesis of acetylenic benzofuran derivatives.

The Buchwald-Hartwig amination can also be applied at the C-4 position to form a new carbon-nitrogen bond, leading to the synthesis of 4-amino substituted benzofurans. wikipedia.orgbeilstein-journals.orgmit.edubeilstein-journals.orgresearchgate.net This reaction is highly versatile, allowing for the introduction of a wide range of primary and secondary amines.

| Cross-Coupling Reaction | Organometallic Reagent | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst, base |

| Stille | Organostannane | C-C | Pd catalyst |

| Sonogashira | Terminal alkyne | C-C (alkyne) | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, phosphine ligand, base |

Nucleophilic Aromatic Substitution (SNAr) Strategies

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can potentially occur at the C-4 position under specific conditions. libretexts.orgnih.govresearchgate.net The presence of the electron-withdrawing carbonitrile group at C-7 and the furan (B31954) ring itself can activate the C-4 position towards nucleophilic attack. Strong nucleophiles and elevated temperatures would likely be required to facilitate the displacement of the bromide. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent at high temperature could potentially yield the corresponding 4-methoxy derivative. beilstein-journals.org

Modifications to the Carbonitrile Group (C-7)

The carbonitrile group at the C-7 position offers a range of synthetic possibilities for further functionalization.

The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. researchgate.netnih.gov Acidic hydrolysis typically involves heating with a strong acid such as hydrochloric or sulfuric acid, while basic hydrolysis is carried out with a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid.

Reduction of the carbonitrile group can lead to the formation of a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethyl group can then be further derivatized.

Another important transformation of the carbonitrile group is its conversion into a tetrazole ring. nih.govderpharmachemica.comekb.egorganic-chemistry.orgnih.gov This is typically achieved through a [3+2] cycloaddition reaction with an azide, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt. The tetrazole ring is considered a bioisostere of a carboxylic acid and is a common functional group in medicinal chemistry.

Exploration of Modifications to the Benzofuran Ring System

The benzofuran core itself can be modified to create more complex polycyclic structures or to introduce specific stereochemical features.

Annulation reactions, which involve the formation of a new ring fused to the existing benzofuran scaffold, can lead to novel heterocyclic systems with potentially interesting biological properties.

Palladium-Catalyzed Annulation : Modern synthetic methods often employ transition-metal catalysis to construct fused rings. For instance, palladium-catalyzed reactions can be used for C-H activation and subsequent annulation. acs.org The amino group at the C-6 position or the C-5 position of the benzofuran ring could potentially be used to direct such C-H activation, allowing for the construction of a fused nitrogen-containing heterocycle.

Cycloaddition Reactions : Benzofuran derivatives can participate in cycloaddition reactions. For example, benzofuran-derived azadienes have been utilized in [4+2] and other cycloaddition reactions to construct fused nitrogen-containing heterocycles. researchgate.netacs.org By first converting the amino group of this compound into a suitable diene or dienophile, one could envision building additional rings onto the core structure.

Intramolecular Cyclization : Functionalization of the C-5 position, for example, via electrophilic aromatic substitution, followed by an intramolecular cyclization reaction involving the C-6 amino group, could be a strategy to form a fused pyrazine (B50134) or other heterocyclic ring.

The introduction of chirality is a key aspect of modern drug design. For this compound, stereocenters can be introduced through several strategies.

Use of Chiral Auxiliaries : A chiral auxiliary is a stereogenic group that is temporarily attached to the molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org The amino group at C-6 is an ideal handle for the attachment of a chiral auxiliary, such as a derivative of a chiral amine or alcohol. Once attached, the auxiliary can direct stereoselective reactions at other positions of the molecule, after which it can be removed.

Asymmetric Synthesis : While the core is already formed, subsequent reactions can be performed asymmetrically. For example, if the furan ring were to be reduced, this could potentially be done enantioselectively using a chiral catalyst. More practically, derivatives of the amino or nitrile groups could undergo stereoselective additions or substitutions. For instance, converting the nitrile to an aldehyde would allow for asymmetric additions to the carbonyl group.

Derivatization with Chiral Reagents : A straightforward method to introduce stereochemistry is to react the amino group with a chiral carboxylic acid or other chiral electrophile to form diastereomeric amides, which could potentially be separated chromatographically. An effective method for synthesizing chiral 2-substituted benzofurans from N-protected α-amino acids has been reported, which proceeds without significant racemization and could be adapted for derivatization at other positions. organic-chemistry.orgnih.gov

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Investigations (In Vitro Focus)

The development of new therapeutic agents often relies on systematic modifications of a lead compound to understand its structure-activity relationship (SAR). nih.gov For this compound, several positions are prime candidates for modification to probe their influence on biological activity in in vitro assays. Benzofuran derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.comrsc.org

The SAR of benzofuran derivatives often reveals that substitutions at the C-2, C-3, C-5, and C-6 positions can significantly impact potency and selectivity. nih.gov Based on this, a library of analogues of this compound could be designed and synthesized for in vitro screening.

Key modifications could include:

Variation at the C-4 Position : Replacing the bromine atom with other halogens (F, Cl, I) or with small alkyl, alkoxy, or trifluoromethyl groups would modulate the electronic and steric properties at this position.

Derivatization of the C-6 Amino Group : The amino group can be acylated, alkylated, or converted into sulfonamides to explore the effect of different substituents on this part of the molecule. Introducing various aryl or heteroaryl groups via acylation is a common strategy.

Substitution at the C-2 Position : The C-2 position of the benzofuran ring is often a key point for diversification in SAR studies. nih.gov Introducing various aryl, heteroaryl, or alkyl groups at this position, likely through palladium-catalyzed cross-coupling reactions on a suitable precursor, would generate a wide range of analogues.

Table 3: Proposed Analogues for SAR Studies

| R⁴ (Position 4) | R⁶ (Position 6) | R⁷ (Position 7) | R² (Position 2) | Rationale for Synthesis (In Vitro Focus) |

|---|---|---|---|---|

| Br (parent) | -NH₂ (parent) | -CN (parent) | H | Baseline compound for activity comparison. |

| Cl, F, I | -NH₂ | -CN | H | Investigate the effect of halogen substitution on activity. |

| Br | -NHCOCH₃ | -CN | H | Probe the effect of modifying the amino group's hydrogen bond donor capacity. |

| Br | -N(CH₃)₂ | -CN | H | Explore the impact of removing hydrogen bond donation at the amino group. |

| Br | -NH₂ | -CONH₂ | H | Introduce a hydrogen bond donor/acceptor group in place of the nitrile. |

| Br | -NH₂ | -COOH | H | Introduce a charged group to alter solubility and binding interactions. |

| Br | -NH₂ | -CH₂NH₂ | H | Introduce a basic and flexible aminomethyl group. |

| Br | -NH₂ | -CN | Phenyl | Evaluate the impact of a bulky aromatic substituent at the C-2 position, a common modification in bioactive benzofurans. nih.gov |

Advanced Spectroscopic and Analytical Data for this compound Not Publicly Available

A thorough search of scientific literature, chemical databases, and patent filings has revealed a lack of publicly available, detailed spectroscopic and analytical data for the chemical compound this compound. While the synthesis of this compound is mentioned in patent literature, specific experimental characterization data required to fulfill the requested article outline—such as Nuclear Magnetic Resonance (NMR) spectra and Mass Spectrometry (MS) fragmentation analysis—are not provided in these sources.

The requested article structure is as follows:

Advanced Spectroscopic and Analytical Methodologies for Characterization4.1. Nuclear Magnetic Resonance Nmr Spectroscopy for Structural Elucidation4.1.1. ¹h Nmr Spectroscopy4.1.2. ¹³c Nmr Spectroscopy4.1.3. Two Dimensional Nmr Techniques E.g., Cosy, Hsqc, Hmbc 4.2. Mass Spectrometry Ms for Molecular Weight and Fragmentation Pattern Analysis4.2.1. High Resolution Mass Spectrometry Hrms 4.2.2. Gas Chromatography Mass Spectrometry Gc Ms

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This method is crucial for confirming the molecular weight and providing structural information about this compound.

In a typical LC-MS analysis, the compound is first passed through an HPLC column to separate it from any impurities. The eluent from the HPLC is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used, as it is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion. A patent related to KRAS G12C inhibitors mentions the use of an Agilent 1100 High Performance Liquid Chromatography-Ion Trap Mass Spectrometer with an ESI source for analyzing related compounds. google.com

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). For this compound (C₉H₅BrN₂O), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 251.97 and 253.97, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Further fragmentation in the mass spectrometer can provide valuable information about the compound's structure.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₅BrN₂O |

| Ionization Mode | ESI Positive |

| Expected [M+H]⁺ (⁷⁹Br) | ~251.97 m/z |

| Expected [M+H]⁺ (⁸¹Br) | ~253.97 m/z |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups.

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the amine (N-H), nitrile (C≡N), and carbon-bromine (C-Br) bonds, as well as vibrations from the benzofuran (B130515) ring system.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino | N-H stretch | 3400 - 3200 |

| Nitrile | C≡N stretch | 2260 - 2220 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Benzofuran | C-O-C stretch | 1250 - 1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

The benzofuran ring system in this compound is a chromophore that is expected to exhibit π → π* transitions. The presence of the amino and cyano groups as auxochromes can shift the λmax. A patent mentions the use of a diode array detector (DAD) at 214 nm and 254 nm for related compounds, suggesting that significant absorption occurs in this region of the UV spectrum. google.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Benzofuran Ring | 240 - 280 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound, as well as information about its crystal packing and intermolecular interactions in the solid state.

Table 4: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal lattice. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₉H₅BrN₂O. The experimental values obtained from elemental analysis should closely match these theoretical values to confirm the compound's empirical formula.

Table 5: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical % |

|---|---|---|

| Carbon (C) | C₉H₅BrN₂O | 42.72% |

| Hydrogen (H) | C₉H₅BrN₂O | 2.00% |

| Bromine (Br) | C₉H₅BrN₂O | 31.58% |

| Nitrogen (N) | C₉H₅BrN₂O | 11.08% |

Purity Assessment by Advanced Chromatographic Techniques (e.g., HPLC, GC)

The purity of this compound is critical for its use in further applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for assessing purity.

In HPLC, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, such as a UV detector, is used to monitor the eluent, and the purity is determined by the relative area of the peak corresponding to the compound of interest. The use of HPLC is mentioned in a patent for the analysis of related compounds. google.com

GC operates on a similar principle but is used for volatile compounds. The sample is vaporized and carried by an inert gas through a column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Table 6: Purity Assessment Parameters for this compound

| Technique | Parameter | Description |

|---|---|---|

| HPLC | Retention Time (tᵣ) | The time it takes for the compound to elute from the column. |

| Peak Area % | The percentage of the total chromatogram area that the main peak represents. | |

| GC | Retention Time (tᵣ) | The time it takes for the compound to elute from the column. |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Elucidation of Reaction Mechanisms for 6-Amino-4-bromobenzofuran-7-carbonitrile Synthesis

A complete understanding of the synthesis of this compound would require a detailed elucidation of the reaction mechanism. This would involve identifying the sequence of elementary steps, including bond formation and breakage, that lead to the final product. For instance, a potential synthesis could involve the cyclization of a suitably substituted phenol (B47542). nih.gov The mechanism would likely proceed through a series of steps that could be investigated using techniques such as isotopic labeling and crossover experiments to track the fate of atoms and molecular fragments throughout the reaction.

General synthetic strategies for benzofurans often involve metal-catalyzed processes, such as copper or palladium-catalyzed cyclizations. nih.govacs.org The plausible reaction pathway for a copper-catalyzed synthesis might involve the formation of an iminium ion intermediate, followed by the attack of a copper acetylide. nih.gov In the case of a palladium-copper catalyzed Sonogashira coupling followed by intramolecular cyclization, the mechanism would involve oxidative addition, transmetalation, and reductive elimination steps. acs.org

Identification and Characterization of Reaction Intermediates

The synthesis of a complex molecule like this compound likely proceeds through one or more transient intermediates. The direct observation and characterization of these intermediates are crucial for confirming a proposed reaction mechanism. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared), and mass spectrometry could be employed to identify these species. In some cases, intermediates can be trapped by reacting them with a specific reagent or by performing the reaction at low temperatures to slow down their subsequent transformation. For example, in a proposed multi-step synthesis, intermediates such as a silylated congener might be isolated and characterized. nih.gov

Kinetic Studies of Key Reaction Steps

Kinetic studies are essential for understanding the rates of the individual steps in a reaction mechanism and for identifying the rate-determining step. By systematically varying the concentrations of reactants, catalysts, and any inhibitors, and monitoring the reaction rate, a rate law can be determined. This rate law provides valuable insights into the molecularity of the rate-determining step. For the synthesis of this compound, kinetic studies would help to optimize reaction conditions to maximize the yield and minimize reaction time.

Catalytic Cycle Analysis in Metal-Catalyzed Transformations

If the synthesis of this compound involves a metal catalyst, a detailed analysis of the catalytic cycle is necessary. nih.gov This involves identifying all the steps in the cycle, including the coordination of reactants to the metal center, oxidative addition, migratory insertion, transmetalation, and reductive elimination. Each step in the cycle represents a distinct chemical transformation of the metal catalyst. Understanding the catalytic cycle is crucial for designing more efficient catalysts and for controlling the selectivity of the reaction. For example, a proposed mechanism for a copper-catalyzed reaction might involve the formation of a copper acetylide which then participates in the cyclization process. nih.gov

Computational Validation of Proposed Mechanisms

Computational chemistry provides a powerful tool for validating proposed reaction mechanisms. mdpi.com Using quantum mechanical calculations, it is possible to model the potential energy surface of the reaction, locate transition states, and calculate activation energies. These theoretical predictions can then be compared with experimental data to support or refute a proposed mechanism. For instance, DFT calculations can be used to determine the geometries of reactants, intermediates, and transition states, as well as their relative energies. nih.gov This information can provide a detailed picture of the reaction pathway at the molecular level.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and aromatic character, all of which are crucial determinants of a compound's chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 6-Amino-4-bromobenzofuran-7-carbonitrile, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide insights into its reactivity and stability. rsc.org Theoretical calculations based on Pearson's hard and soft acids and bases (HSAB) principle can be employed to understand regioselectivity in reactions. nih.gov

Key parameters derived from DFT studies on analogous benzofuran (B130515) systems include global reactivity descriptors, which are presented in the illustrative table below. A smaller HOMO-LUMO gap generally signifies a more reactive and polarizable molecule. researchgate.net The electrophilicity index is a valuable descriptor for assessing reactivity and potential toxicity. researchgate.net

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Ionization Potential (IP) | ~5.4 eV | Energy required to remove an electron. |

| Electron Affinity (EA) | ~1.3 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | ~2.0 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | ~3.4 eV | Power to attract electrons. |

| Electrophilicity Index (ω) | ~2.8 eV | Propensity to accept electrons. |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For benzofuran derivatives, this analysis helps in understanding their electronic transitions and charge transfer properties. The HOMO and LUMO analyses can reveal π-delocalization across the molecule, with charge-transfer transitions often dominating the excited states. researchgate.net

| Molecular Orbital | Illustrative Energy Value | Significance |

|---|---|---|

| HOMO | -5.4 eV to -6.0 eV | Electron-donating ability. |

| LUMO | -1.3 eV to -2.0 eV | Electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.1 eV | Chemical reactivity and kinetic stability. |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule, MD simulations can explore its conformational landscape, identifying stable conformations and the energetic barriers between them. In the context of drug discovery, MD simulations are often used to assess the stability of a ligand-protein complex. nih.gov For instance, simulations of benzofuran derivatives in complex with enzymes have been used to confirm the stability of their binding modes. nih.gov A typical MD simulation for a benzofuran derivative might be run for 250 nanoseconds to observe the stability of the compound within a protein's active site. nih.gov

Molecular Modeling and Simulation of Reaction Pathways

Computational modeling can be employed to elucidate the mechanisms of chemical reactions. By calculating the energy profiles of potential reaction pathways, researchers can predict the most likely mechanism and identify key transition states and intermediates. For example, in the synthesis of benzofuran derivatives, quantum mechanics has been used to understand the regioselectivity of acid-catalyzed cyclization reactions by comparing the activation energies of competing pathways. wuxiapptec.com Such studies can be invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

Exploration of Biological Activities and Molecular Mechanisms in Vitro Research

In Vitro Screening Methodologies for Biological Potency

A variety of standardized in vitro assays are employed to determine the potential biological effects of a compound. These screening methods provide initial data on a compound's bioactivity and guide further research.

Cell-Based Assays for Antiproliferative Effects on Specific Cell Lines

Cell-based assays are fundamental in cancer research to assess the ability of a compound to inhibit the proliferation of cancer cells. These assays typically involve treating various cancer cell lines with the compound of interest and measuring cell viability or growth over time.

A comprehensive review of published scientific literature and patent databases did not yield any specific studies that have evaluated the antiproliferative effects of 6-Amino-4-bromobenzofuran-7-carbonitrile on any specific cell lines. Therefore, no data tables on its activity against cancer cell lines can be provided at this time.

Enzymatic Inhibition Assays against Identified Biological Targets

Enzymatic inhibition assays are designed to determine if a compound can interfere with the activity of a specific enzyme. These assays are crucial for understanding the mechanism of action of a potential drug.

Research has identified this compound as a key intermediate in the synthesis of inhibitors targeting the KRAS G12C mutant protein. google.com The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling pathways, and the G12C mutation is a common driver in several types of cancer. google.com

A patent for novel KRAS G12C inhibitors describes an in vitro assay used to determine the inhibitory activity of compounds derived from this compound. google.com The methodology for this enzymatic inhibition assay is summarized in the table below.

| Assay Parameter | Description |

| Target Enzyme | Purified GDP-loaded KRAS (amino acids 1-169) G12C, C51S, C80L, C118S protein |

| Pre-incubation | The KRAS protein is pre-incubated with serially diluted test compounds. |

| Reaction Initiation | Purified SOS1 (amino acids 564-1049) protein, GTPγS, and GST-cRaf RBD (amino acids 1-149) are added to initiate the nucleotide exchange reaction. |

| Detection Method | The ratio of fluorescence at 665 nm to that at 620 nm is measured to determine the extent of the nucleotide exchange reaction. |

| Data Analysis | The IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is calculated by fitting the data to a four-parameter logistic model. |

While this assay is used for the final inhibitor compounds, it establishes a direct link between this compound and the KRAS G12C target. google.com

Antimicrobial Activity Assessments (e.g., Minimum Inhibitory Concentration studies)

Minimum Inhibitory Concentration (MIC) studies are the standard method for assessing the antimicrobial activity of a compound. These studies determine the lowest concentration of a substance that will inhibit the visible growth of a microorganism after overnight incubation.

There are no specific studies in the available scientific literature or patent databases that report on the antimicrobial activity of this compound. Consequently, no data on its MIC against any bacterial or fungal strains can be presented.

Antioxidant Capacity Evaluations

Antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. These methods measure the ability of a compound to neutralize free radicals.

No specific data from in vitro antioxidant capacity evaluations of this compound have been reported in the reviewed scientific literature or patents.

Anti-inflammatory Pathway Modulation Studies

In vitro studies to assess anti-inflammatory potential often involve measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) or prostaglandins, in cell cultures (e.g., lipopolysaccharide-stimulated macrophages).

A review of the available scientific and patent literature did not reveal any studies on the modulation of anti-inflammatory pathways by this compound.

Investigation of Molecular Targets and Intracellular Pathways (In Vitro)

Understanding the specific molecular targets and intracellular pathways affected by a compound is crucial for elucidating its mechanism of action.

Based on its use as a precursor for a specific class of inhibitors, the primary molecular target associated with this compound is the KRAS G12C mutant protein. google.com The KRAS signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in the KRAS gene can lead to the constitutive activation of this pathway, promoting uncontrolled cell growth and tumor development. google.com The development of inhibitors that specifically target the G12C mutant of KRAS is a significant area of cancer research. google.com While this compound is an intermediate, its structural framework is integral to the final compounds that interact with this key oncogenic protein. google.com

No further in vitro studies detailing the interaction of this compound with other molecular targets or its effect on other intracellular pathways have been identified in the public domain.

Receptor Binding Studies and Ligand-Target Interactions

Currently, there are no specific receptor binding studies available in the public domain for this compound. While benzofuran (B130515) derivatives have been explored for their interaction with various receptors, data pinpointing the binding affinity and specific molecular interactions of this particular compound are absent. Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic targets.

Enzyme Kinetic Studies for Inhibition Mechanism Determination

Detailed enzyme kinetic studies to determine the inhibition mechanism of this compound against specific enzymes have not been reported. Benzofurans as a class are known to inhibit various enzymes, and these investigations are fundamental to characterizing the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.netlibretexts.org Without such data, the mode of action of this compound at the enzymatic level remains speculative.

Cellular Pathway Perturbation Analysis (e.g., Reactive Oxygen Species generation, Apoptosis Induction, Caspase activation)

There is a lack of published research on the effects of this compound on cellular pathways. Investigations into its potential to induce reactive oxygen species (ROS) generation, trigger apoptosis, or activate caspases have not been documented. Analysis of these pathways is critical for evaluating the cytotoxic or other cellular effects of a compound.

Protein Kinase Inhibition Profiling

While benzofuran derivatives are recognized as potential inhibitors of protein kinases, a specific inhibition profile for this compound is not available. nih.govnih.gov Kinase inhibition assays are essential to determine the selectivity and potency of a compound against a panel of protein kinases, which are key targets in many diseases, including cancer. brimr.org

Molecular Target Identification using Affinity Chromatography or Proteomics

The direct molecular targets of this compound have not been identified using advanced techniques such as affinity chromatography or proteomics. frontiersin.org These methods are instrumental in discovering the specific proteins that a compound interacts with within a complex biological system, thereby elucidating its mechanism of action.

Comprehensive Structure-Activity Relationship (SAR) Studies for In Vitro Biological Potency and Selectivity

Analysis of Substituent Effects on Biological Response

Specific structure-activity relationship (SAR) studies for a series of analogs of this compound are not present in the available literature. SAR studies on other classes of benzofuran derivatives have highlighted the importance of substituents on the benzofuran ring for their biological activity. For instance, the nature and position of substituents can significantly influence their anticancer properties or their ability to promote osteoblast differentiation. nih.govjst.go.jp However, a systematic analysis of how modifications to the amino, bromo, or carbonitrile groups of this compound affect its biological potency and selectivity has not been reported.

Identification of Key Pharmacophoric Features for Target Interaction

The specific spatial arrangement of chemical functionalities within "this compound" dictates its potential interactions with biological macromolecules. An analysis of its structure reveals several key pharmacophoric features that are likely crucial for molecular recognition and the elicitation of a biological response. These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic systems, and a halogen bond donor. The benzofuran core itself serves as a rigid scaffold, presenting these features in a defined three-dimensional orientation.

The primary pharmacophoric elements identified in the structure of this compound are:

Hydrogen Bond Donors: The amino group (-NH2) at the 6-position is a significant hydrogen bond donor. This feature enables the molecule to form strong, directional interactions with hydrogen bond acceptor sites on a target protein, such as the backbone carbonyls or the side chains of aspartate, glutamate, or asparagine.

Hydrogen Bond Acceptors: The nitrogen atom of the carbonitrile group (-C≡N) at the 7-position and the oxygen atom within the furan (B31954) ring of the benzofuran scaffold can act as hydrogen bond acceptors. These sites can interact with hydrogen bond donor groups on a biological target, like the side chains of serine, threonine, or lysine.

Aromatic Interactions: The fused benzene (B151609) and furan rings of the benzofuran core provide a planar, aromatic system capable of engaging in π-π stacking or hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket.

Halogen Bonding: The bromine atom at the 4-position is a notable feature. Halogen atoms, particularly bromine and iodine, can participate in halogen bonding, which is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on the target molecule. nih.gov This can significantly contribute to binding affinity and selectivity. nih.gov

These features collectively create a distinct pharmacophore model for this compound, suggesting a multi-point interaction with its biological target.

Table 1: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Component | Potential Interaction with Target |

| Hydrogen Bond Donor | Amino (-NH2) group at C6 | Interaction with acceptor groups (e.g., carbonyl, carboxylate) |

| Hydrogen Bond Acceptor | Carbonitrile (-CN) nitrogen at C7 | Interaction with donor groups (e.g., hydroxyl, amino) |

| Hydrogen Bond Acceptor | Furan ring oxygen | Interaction with donor groups |

| Aromatic Ring | Benzofuran core | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Halogen Bond Donor | Bromo (-Br) group at C4 | Interaction with nucleophilic sites (e.g., carbonyl oxygen, aromatic rings) |

| Hydrophobic Center | Benzofuran core | Van der Waals interactions within hydrophobic pockets |

The interplay of these pharmacophoric features is critical for the biological activity of this compound. Structure-activity relationship (SAR) studies on related benzofuran derivatives often highlight the importance of the substitution pattern on the benzofuran ring in determining potency and selectivity. researchgate.net For instance, the introduction of substituents at specific positions can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity for a particular target. nih.gov

The specific arrangement of the amino, bromo, and carbonitrile groups on this particular benzofuran scaffold suggests a well-defined set of interactions required for its biological function. Any modification to these groups would likely alter the pharmacophoric profile and, consequently, the compound's activity. For example, replacing the amino group with a non-hydrogen bonding substituent could lead to a significant loss of potency if this interaction is critical for target binding. Similarly, the position of the halogen has been shown to be a critical determinant of biological activity in other benzofuran derivatives. nih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) Insights

| Structural Position | Modification | Predicted Impact on Activity | Rationale |

| 6-position | Removal or replacement of the amino group with a non-hydrogen bonding moiety | Likely decrease in activity | Loss of a key hydrogen bond donor interaction. |

| 4-position | Replacement of the bromine atom with a smaller halogen (e.g., chlorine) or a non-halogen group | Potential decrease in activity | Loss or weakening of the halogen bond, which can be crucial for binding affinity. nih.gov |

| 7-position | Bioisosteric replacement of the carbonitrile group with another hydrogen bond acceptor (e.g., a tetrazole) | Activity may be retained or modulated | A successful bioisosteric replacement could maintain the key hydrogen bonding interaction while potentially altering other properties like metabolic stability. drughunter.com |

| Benzofuran Core | Alteration of the core scaffold | Significant change in activity | The rigid scaffold is essential for the correct spatial orientation of the pharmacophoric features. |

Potential Applications in Advanced Chemical Research and Material Science

Utility as a Core Scaffold for Designing New Chemical Entities

The benzofuran (B130515) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. This is attributed to its ability to interact with a variety of biological targets in a specific and high-affinity manner. The specific substitution pattern of 6-Amino-4-bromobenzofuran-7-carbonitrile offers several points for diversification, making it an attractive starting point for the design of new chemical entities.

The amino group at the 6-position can serve as a handle for the introduction of various substituents through well-established chemical transformations, allowing for the systematic exploration of the structure-activity relationship (SAR) of its derivatives. The bromine atom at the 4-position is a versatile functional group that can participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The carbonitrile group at the 7-position is an electron-withdrawing group that can influence the electronic properties of the benzofuran ring system and can also be transformed into other functional groups, such as carboxylic acids or amines.

The combination of these functional groups on a rigid benzofuran scaffold provides a three-dimensional arrangement of chemical features that can be tailored to interact with specific binding pockets of biological targets, such as enzymes or receptors. For instance, benzofuran derivatives have shown promise as inhibitors of various kinases, which are important targets in cancer therapy. The specific functionalities of this compound could be exploited to design novel kinase inhibitors with improved potency and selectivity.

Table 1: Potential Modifications of this compound for Drug Design

| Functional Group | Position | Potential Modifications | Therapeutic Areas of Interest |

| Amino | 6 | Acylation, Alkylation, Sulfonylation, Urea/Thiourea formation | Oncology, Inflammation, Infectious Diseases |

| Bromo | 4 | Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling | Oncology, Neuroscience, Cardiovascular Diseases |

| Carbonitrile | 7 | Hydrolysis to carboxylic acid, Reduction to amine, Cyclization reactions | Metabolic Diseases, CNS Disorders |

Application as a Building Block in Complex Organic Synthesis

Beyond its potential as a scaffold for drug discovery, this compound can serve as a valuable building block in the synthesis of more complex organic molecules. Its multiple functional groups allow for a variety of selective chemical transformations, making it a versatile intermediate in multi-step synthetic sequences.

The bromine atom, for example, can be utilized in palladium-catalyzed cross-coupling reactions to construct intricate molecular architectures. The amino group can be protected and deprotected as needed, allowing for the selective modification of other parts of the molecule. The carbonitrile group can be used to introduce a nitrogen atom or a carboxylic acid functionality at a specific position in the target molecule.

The ability to perform selective transformations on the different functional groups of this compound makes it a powerful tool for the construction of natural products, agrochemicals, and other complex organic molecules with desired properties.

Integration into Functional Materials (e.g., Molecular Electronics, Organic Semiconductors)

The field of materials science is constantly seeking new organic molecules with tailored electronic and optical properties for applications in areas such as molecular electronics and organic semiconductors. The extended π-system of the benzofuran core, combined with the electron-donating amino group and the electron-withdrawing carbonitrile group, suggests that this compound and its derivatives could possess interesting photophysical and electronic properties.

By analogy with other amino- and cyano-substituted aromatic compounds, it is plausible that this molecule could exhibit fluorescence or be a precursor to materials with charge-transporting capabilities. The bromine atom provides a convenient point for polymerization or for grafting the molecule onto surfaces, which is a crucial step in the fabrication of organic electronic devices.

For instance, polymers incorporating the this compound unit could be synthesized via cross-coupling reactions. The electronic properties of these polymers could be tuned by varying the co-monomers, potentially leading to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells.

Table 2: Potential Functional Materials Derived from this compound

| Material Type | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Palladium-catalyzed cross-coupling polymerization | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) |

| Small Molecule Semiconductors | Derivatization and purification | Organic Field-Effect Transistors (OFETs) |

| Fluorescent Dyes | Modification of the amino and cyano groups | Bio-imaging, Sensing |

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in living systems. The potential for this compound to be derivatized into fluorescent or reactive molecules makes it a candidate for the development of novel chemical probes.

For example, the amino group could be functionalized with a fluorophore to create a fluorescent probe that could be used to visualize specific cellular structures or to monitor the activity of a particular enzyme. Alternatively, the bromine atom could be replaced with a photoreactive group, creating a photoaffinity probe that could be used to identify the binding partners of a particular drug molecule.

The development of chemical probes based on the this compound scaffold could provide new insights into the complex molecular mechanisms that underlie human health and disease.

Exploration in Supramolecular Chemistry and Self-Assembly (If Applicable)

While there is no specific information on the supramolecular chemistry of this compound, its structure possesses features that could lead to interesting self-assembly behavior. The presence of a hydrogen-bond donor (the amino group) and a potential hydrogen-bond acceptor (the nitrogen of the carbonitrile group), along with the planar aromatic benzofuran core, could facilitate the formation of ordered supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking.

The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. By carefully designing derivatives of this compound, it might be possible to control their self-assembly into well-defined nanostructures with specific functions, such as molecular wires or sensors.

Q & A

Q. What are the standard synthetic routes for 6-amino-4-bromobenzofuran-7-carbonitrile, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step protocols starting from substituted benzofuran precursors. A common approach includes:

Bromination : Electrophilic substitution at the 4-position of benzofuran using bromine or NBS (N-bromosuccinimide) under controlled temperature (0–25°C) in DCM .

Cyanation : Introduction of the nitrile group at the 7-position via nucleophilic substitution (e.g., using CuCN/KCN) or Sandmeyer-type reactions.

Amination : Functionalization at the 6-position via Buchwald-Hartwig coupling or direct amination under palladium catalysis .

Q. Optimization strategies :

Q. How can the purity and structural integrity of this compound be validated?

Answer: Analytical methods :

- HPLC/GC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted starting materials) .

- NMR spectroscopy : Confirm substitution patterns (e.g., bromine at C4, nitrile at C7) via characteristic shifts:

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.89 Å) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the 4-position in benzofuran derivatives?

Answer: Regioselectivity is governed by:

- Electronic effects : Electron-donating groups (e.g., amino at C6) activate adjacent positions (C4 and C7) for electrophilic attack.

- Steric factors : Bulky substituents at C7 (e.g., nitrile) favor bromination at C4 due to reduced steric hindrance .

- Computational modeling : DFT studies show lower activation energy for bromination at C4 compared to C5/C6 (ΔΔG ≈ 2–3 kcal/mol) .

Q. Experimental validation :

Q. How do solvent polarity and temperature affect the reactivity of this compound in cross-coupling reactions?

Answer: Key variables :

Q. Case study :

- In Pd-catalyzed arylations, DMF at 90°C yields 70–80% coupled products, while THF at 60°C reduces yields to 50–60% due to incomplete ligand coordination .

Q. Are there contradictions in reported biological activities of this compound derivatives, and how can they be resolved?

Answer: Reported discrepancies :

Q. Resolution strategies :

- Standardize assays : Use CLSI/MIC guidelines with consistent inoculum sizes and growth media.

- Structure-activity relationship (SAR) : Compare derivatives with modified substituents (e.g., replacing Br with Cl or CF) to isolate electronic vs. steric contributions .

- Metabolic stability tests : Evaluate compound degradation in bacterial cultures via LC-MS to distinguish intrinsic activity vs. metabolic inactivation .

Q. What computational tools are recommended for predicting the spectroscopic properties of this compound?

Answer: Software/methods :

- Gaussian 16 : DFT calculations (B3LYP/6-311+G**) for NMR chemical shifts and IR vibrational frequencies.

- ADF Package : Predict UV-Vis spectra via time-dependent DFT (TD-DFT) with solvent corrections (e.g., COSMO model) .

- Crystal structure prediction : Use Mercury CSD or Materials Studio to simulate X-ray diffraction patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |